![molecular formula C14H8O4 B1331649 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid CAS No. 4361-00-6](/img/structure/B1331649.png)

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

Vue d'ensemble

Description

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which consists of a benzene ring fused to a pyran ring. This particular compound has been the subject of various studies due to its interesting chemical properties and potential applications, especially as a chemosensor for metal ions .

Synthesis Analysis

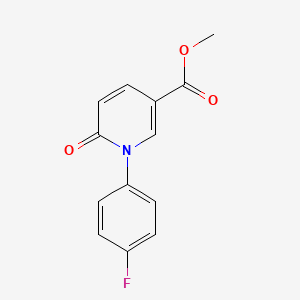

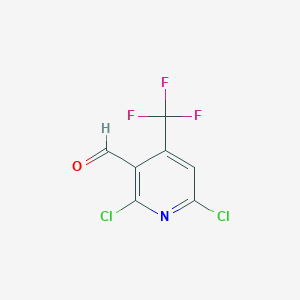

The synthesis of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been reported through Knoevenagel condensation, a reaction that forms carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups . This synthesis yields the compound as a yellow solid with a moderate chemical yield of 60% . Another related compound, triflouromethyl-1H-benzo[f]chromene, was synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a recoverable catalyst in a one-pot procedure without additional organic solvents .

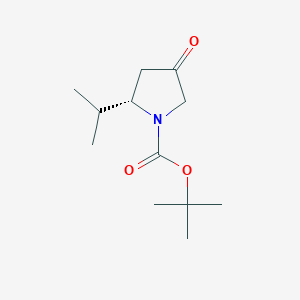

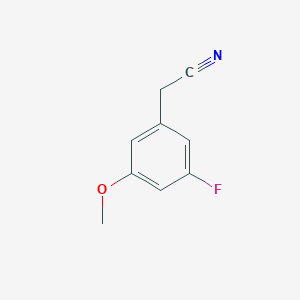

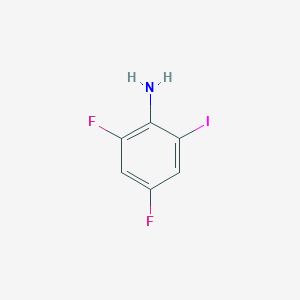

Molecular Structure Analysis

The molecular structure of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has been studied using various spectroscopic techniques, including 1H and 13C nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data . Additionally, the crystal structure of a related methyl ester derivative has been determined, revealing normal covalent bonds and π-π stacking interactions within the crystal, which may contribute to the stability of the crystal packing .

Chemical Reactions Analysis

The compound has been evaluated as a chemosensor for various metal ions, showing a selective chelation quenched fluorescence (CHQF) phenomenon toward Na+ ions . The binding stoichiometry was determined to be 1:2, and the limits of detection (LoD) and quantification (LoQ) were found to be 0.14 and 0.48 mg/L, respectively . The mechanism of interaction with Na+ ions was studied using Density Functional Theory (DFT) calculations, which suggested a Photoinduced Electron Transfer (PET) process .

Physical and Chemical Properties Analysis

The physical properties of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid include a melting point range of 235.6 - 236.7°C and a yellow solid appearance . The compound's fluorescence properties, such as maximum absorption and emission wavelengths and Stokes shift, have been characterized in methanol . The chemical properties, such as reactivity towards metal ions, have been explored, with the compound demonstrating selective sensing capabilities for sodium ions .

Applications De Recherche Scientifique

Antiproliferative Potential in Cancer Research

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives have shown significant antiproliferative activities against human non-small cell lung cancer (NSCLC) cell lines. A study synthesized two series of these derivatives and evaluated their potential as antitumor agents, with some compounds demonstrating strong antiproliferative activity through apoptosis induction, cell cycle arrest, and increased reactive oxygen species levels (Fu et al., 2015).

Fluorescence Properties for Biological Imaging

Several derivatives of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid exhibit outstanding fluorescence properties, making them suitable for biological imaging. For instance, one study synthesized derivatives with strong fluorescence in ethanol solution and solid state, identifying potential applications in molecular recognition through fluorescence emission differences (Shi et al., 2017).

Synthesis of Biologically Active Compounds

The compound has been used as an important intermediate in the synthesis of various biologically active compounds. A rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, was developed, showcasing its role in the synthesis of pharmacologically relevant substances (Zhu et al., 2014).

Ionochromic Properties for Metal Ion Detection

Derivatives of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid are multifunctional ionochromic compounds. They are capable of forming colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties. This makes them useful for metal ion detection (Nikolaeva et al., 2020).

Antibacterial and Antifungal Activity

Some derivatives of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid have shown promising antibacterial and antifungal activities. A study synthesized novel fused pyrano pyrimidinones from this compound and evaluated their antimicrobial potential, finding significant activity against various bacterial and fungal strains (Banothu et al., 2013).

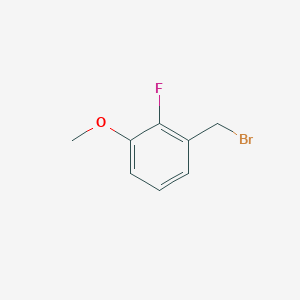

Eco-Friendly Synthesis of Novel Compounds

The compound has been used in the green synthesis of novel triflouromethyl-1H-benzo[f]chromene, showcasing an eco-friendly approach in chemical synthesis. This method involves a one-pot procedure without additional organic solvents, emphasizing sustainability in chemical production (Shahi et al., 2018).

Synthesis of Derivatives with Anti-inflammatory Drug Moieties

In cancer and antimicrobial research, novel 3H-benzo[f]chromen-3-one derivatives bearing non-steroidal anti-inflammatory drug moieties have been synthesized. These compounds have shown promising anticancer and antimicrobial activities, expanding the potential therapeutic applications of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives (Jaber et al., 2020).

Chemosensory Applications

One study synthesized a fluorescence compound of benzocoumarin typical skeleton and evaluated its interaction with various metal ions. The compound exhibited selective fluorescence quenching towards sodium ions, indicating its potential as a chemosensor (Al-Anshori et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-oxobenzo[f]chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13(16)11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-14(11)17/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHHFZIWCLXRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353290 | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

CAS RN |

4361-00-6 | |

| Record name | 3-Oxo-3H-naphtho[2,1-b]pyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)